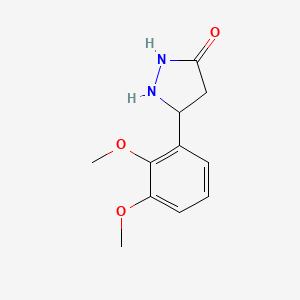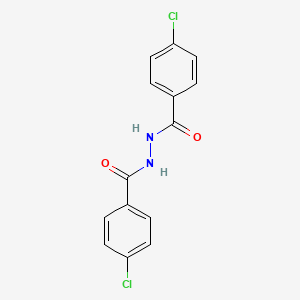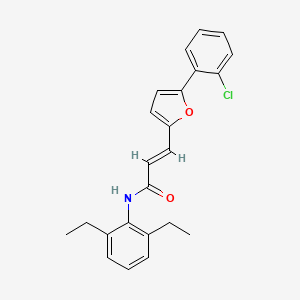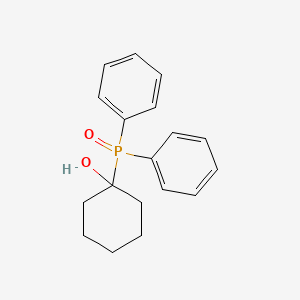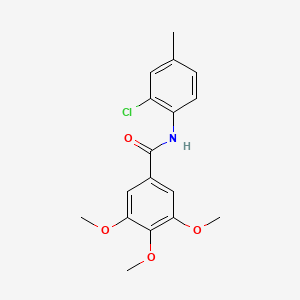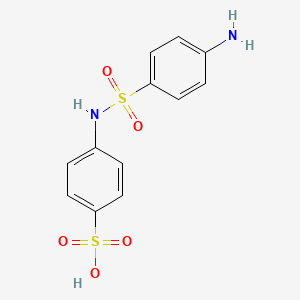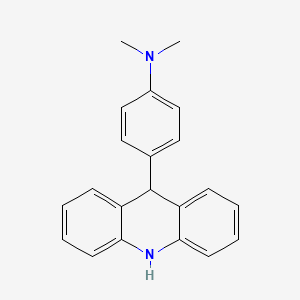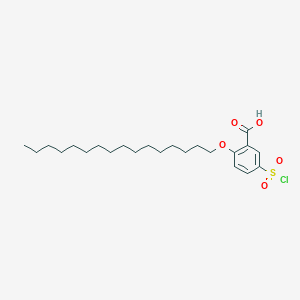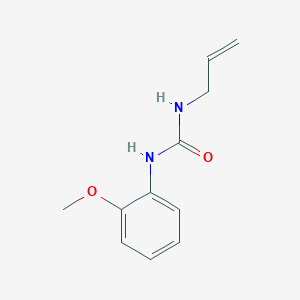
1-Allyl-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-(2-methoxyphenyl)urea is an organic compound with the molecular formula C11H14N2O2 It is a derivative of urea, where the hydrogen atoms are substituted with an allyl group and a 2-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Allyl-3-(2-methoxyphenyl)urea can be synthesized through a reaction between 2-methoxyaniline and allyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows:
- Dissolve 2-methoxyaniline in the chosen solvent.
- Add allyl isocyanate dropwise to the solution while stirring.
- Allow the reaction mixture to stir at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Allyl-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The allyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1-Allyl-3-(2-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Allyl-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Allyl-3-(3-chloro-2-methoxyphenyl)urea: Similar structure but with a chlorine atom instead of a hydrogen atom on the phenyl ring.
1-Allyl-3-(4-methoxyphenyl)urea: Similar structure but with the methoxy group in the para position instead of the ortho position.
Uniqueness
1-Allyl-3-(2-methoxyphenyl)urea is unique due to the specific positioning of the allyl and methoxy groups, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C11H14N2O2/c1-3-8-12-11(14)13-9-6-4-5-7-10(9)15-2/h3-7H,1,8H2,2H3,(H2,12,13,14) |
Clave InChI |
PIURLWWFPIPVSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Butoxybenzoyl)amino]benzoic acid](/img/structure/B11959575.png)

![3-[(2,4,6-Trinitrophenyl)amino]benzoic acid](/img/structure/B11959579.png)
![N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide](/img/structure/B11959582.png)
![1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B11959587.png)
